

# Unraveling the Expression and Functional Significance of EFTUD2: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Summary

This technical guide provides an in-depth exploration of the Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) protein, a critical component of the spliceosome. Mutations and altered expression of **EFTUD2** are implicated in various developmental disorders and cancers.<sup>[1][2]</sup> This document details the expression of **EFTUD2** across a range of human cell types, outlines comprehensive experimental protocols for its study, and visualizes its key signaling pathways and functional roles. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate **EFTUD2** in their specific areas of interest.

## Data Presentation: EFTUD2 Expression in Human Tissues and Cell Lines

**EFTUD2** is a ubiquitously expressed gene, essential for the fundamental cellular process of pre-mRNA splicing.<sup>[3]</sup> The following tables summarize the quantitative expression of **EFTUD2** at both the RNA and protein levels across various human tissues and cell lines, with RNA levels presented as normalized Transcripts Per Million (nTPM).<sup>[4]</sup> This data is compiled from the Human Protein Atlas, providing a valuable resource for comparing **EFTUD2** expression in different cellular contexts.<sup>[5][6]</sup>

Table 1: **EFTUD2** RNA Expression in Human Tissues

| Tissue          | RNA Expression (nTPM) |
|-----------------|-----------------------|
| Testis          | High                  |
| Appendix        | High                  |
| Bone Marrow     | Medium                |
| Brain           | Medium                |
| Breast          | Medium                |
| Colon           | Medium                |
| Endometrium     | Medium                |
| Esophagus       | Medium                |
| Heart Muscle    | Medium                |
| Kidney          | Medium                |
| Liver           | Medium                |
| Lung            | Medium                |
| Lymph Node      | Medium                |
| Ovary           | Medium                |
| Pancreas        | Medium                |
| Placenta        | Medium                |
| Prostate        | Medium                |
| Skin            | Medium                |
| Small Intestine | Medium                |
| Spleen          | Medium                |
| Stomach         | Medium                |
| Adipose Tissue  | Low                   |
| Gallbladder     | Low                   |

|                 |     |
|-----------------|-----|
| Skeletal Muscle | Low |
| Urinary Bladder | Low |

Data sourced from the Human Protein Atlas. nTPM values are categorized as High (>50), Medium (10-50), and Low (<10) for clarity.

Table 2: **EFTUD2** RNA Expression in Human Cell Lines

| Cell Line | Tissue of Origin | RNA Expression (nTPM) |
|-----------|------------------|-----------------------|
| A-431     | Skin             | 35.8                  |
| A549      | Lung             | 28.9                  |
| CACO-2    | Colon            | 25.4                  |
| HCT116    | Colon            | 33.1                  |
| HEK 293   | Kidney           | 42.5                  |
| HeLa      | Cervix           | 39.7                  |
| HepG2     | Liver            | 31.2                  |
| K-562     | Bone Marrow      | 29.8                  |
| MCF7      | Breast           | 36.4                  |
| PC-3      | Prostate         | 30.1                  |
| RT-4      | Urinary Bladder  | 27.6                  |
| U-2 OS    | Bone             | 38.9                  |
| U-251 MG  | Brain            | 34.5                  |

Data sourced from the Human Protein Atlas.[4][7][8]

Table 3: **EFTUD2** Protein Expression Summary in Human Tissues

| Tissue      | Protein Expression Level | Subcellular Localization |
|-------------|--------------------------|--------------------------|
| Testis      | High                     | Nucleus, Cytoplasm       |
| Appendix    | High                     | Nucleus, Cytoplasm       |
| Bone Marrow | Medium                   | Nucleus, Cytoplasm       |
| Brain       | Medium                   | Nucleus, Cytoplasm       |
| Breast      | Medium                   | Nucleus, Cytoplasm       |
| Colon       | Medium                   | Nucleus, Cytoplasm       |
| Kidney      | Medium                   | Nucleus, Cytoplasm       |
| Liver       | Medium                   | Nucleus, Cytoplasm       |
| Lung        | Medium                   | Nucleus, Cytoplasm       |
| Lymph Node  | Medium                   | Nucleus, Cytoplasm       |
| Ovary       | Medium                   | Nucleus, Cytoplasm       |
| Placenta    | Medium                   | Nucleus, Cytoplasm       |
| Skin        | Medium                   | Nucleus, Cytoplasm       |
| Spleen      | Medium                   | Nucleus, Cytoplasm       |

Protein expression levels are categorized as High, Medium, or Low based on immunohistochemistry data from the Human Protein Atlas. Subcellular localization is predominantly nuclear with some cytoplasmic and mitochondrial presence.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

This section provides detailed methodologies for the investigation of **EFTUD2** expression and function.

### Quantification of EFTUD2 mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring **EFTUD2** mRNA levels in a given cell or tissue sample.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

a. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the cell or tissue sample using a commercially available kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Synthesize first-strand complementary DNA (cDNA) from 1  $\mu$ g of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

b. qPCR Reaction:

- Prepare the qPCR reaction mix in a total volume of 20  $\mu$ L:
  - 10  $\mu$ L of 2x SYBR Green qPCR Master Mix
  - 1  $\mu$ L of forward primer (10  $\mu$ M)
  - 1  $\mu$ L of reverse primer (10  $\mu$ M)
  - 2  $\mu$ L of diluted cDNA (e.g., 1:10 dilution)
  - 6  $\mu$ L of nuclease-free water
- Use the following primer sequences for human **EFTUD2**:
  - Forward: 5'-AGCCACATTGGGAAGTTCA-3'
  - Reverse: 5'-TGCAGCATTGCTTCATCTG-3'
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the qPCR using a real-time PCR system with the following cycling conditions:
  - Initial denaturation: 95°C for 10 minutes

- 40 cycles of:
  - Denaturation: 95°C for 15 seconds
  - Annealing/Extension: 60°C for 60 seconds
- Analyze the data using the comparative Ct ( $\Delta\Delta Ct$ ) method to determine the relative expression of **EFTUD2** mRNA.

## Analysis of EFTUD2 Protein Expression by Western Blot

This protocol describes the detection and quantification of **EFTUD2** protein in cell or tissue lysates.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### a. Protein Extraction and Quantification:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

### b. SDS-PAGE and Protein Transfer:

- Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

### c. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against **EFTUD2** (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g.,  $\beta$ -actin, GAPDH).

## Subcellular Localization of EFTUD2 by Immunofluorescence

This protocol details the visualization of **EFTUD2**'s subcellular distribution within cells.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

### a. Cell Preparation:

- Grow cells on glass coverslips to 70-80% confluency.
- Wash the cells twice with phosphate-buffered saline (PBS).

### b. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.

### c. Immunostaining:

- Block the cells with 1% BSA in PBS for 30 minutes.

- Incubate the cells with the primary antibody against **EFTUD2** (e.g., rabbit polyclonal, 1:200 dilution) in blocking buffer for 1 hour at room temperature.
- Wash the cells three times with PBS.
- Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
- Wash the cells twice with PBS.

d. Imaging:

- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the cells using a fluorescence or confocal microscope.

## Knockdown of EFTUD2 Expression using siRNA

This protocol describes the transient reduction of **EFTUD2** expression in cultured cells.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

a. Cell Seeding:

- Seed  $2 \times 10^5$  cells per well in a 6-well plate in antibiotic-free medium and grow to 60-80% confluence.

b. Transfection:

- For each well, prepare two tubes:
  - Tube A: Dilute 20-80 pmol of **EFTUD2**-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.

- Tube B: Dilute 5-10  $\mu$ L of a lipid-based transfection reagent in 100  $\mu$ L of serum-free medium.
- Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
- Add the siRNA-lipid complex to the cells in fresh serum-free medium.
- Incubate the cells for 4-6 hours at 37°C.
- Add complete growth medium and continue to incubate for 24-72 hours.

c. Validation of Knockdown:

- Assess the reduction in **EFTUD2** mRNA and protein levels using RT-qPCR and Western blot, respectively, as described in the protocols above.

## Signaling Pathways and Functional Diagrams

### **EFTUD2's Role in Spliceosome Assembly and Function**

**EFTUD2** is a core component of the U5 small nuclear ribonucleoprotein (snRNP), which is a critical part of the spliceosome, the molecular machine responsible for removing introns from pre-mRNA.[\[1\]](#)[\[3\]](#) The following diagram illustrates the central role of **EFTUD2** in the assembly and catalytic activity of the spliceosome.

Caption: **EFTUD2** is integral to the U4/U6.U5 tri-snRNP, facilitating spliceosome assembly and catalysis.

### **The EFTUD2-MDM2-p53 Signaling Pathway**

Mutations or depletion of **EFTUD2** can lead to aberrant splicing of key regulatory proteins.[\[29\]](#)[\[30\]](#) One critical target is MDM2, a primary negative regulator of the p53 tumor suppressor.[\[29\]](#)[\[31\]](#)[\[32\]](#) Inefficient splicing of MDM2 pre-mRNA due to **EFTUD2** dysfunction can result in a non-functional MDM2 protein.[\[29\]](#)[\[30\]](#) This, in turn, leads to the accumulation of p53, triggering downstream cellular responses such as apoptosis.[\[29\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)



[Click to download full resolution via product page](#)

Caption: **EFTUD2** dysfunction leads to aberrant MDM2 splicing, p53 accumulation, and apoptosis.

## Experimental Workflow: Investigating the Impact of EFTUD2 Knockdown

This diagram outlines a typical experimental workflow to study the cellular consequences of reduced **EFTUD2** expression.



[Click to download full resolution via product page](#)

Caption: A standard workflow for assessing the effects of **EFTUD2** knockdown on cellular processes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some developmental defects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceosome protein EFTUD2: A potential pathogenetic factor in tumorigenesis and some developmental defects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. nanostring.com [nanostring.com]
- 5. Tissue expression of EFTUD2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. EFTUD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Systematic transcriptional analysis of human cell lines for gene expression landscape and tumor representation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human protein atlas—Integrated omics for single cell mapping of the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gene-quantification.de [gene-quantification.de]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. addgene.org [addgene.org]

- 19. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 20. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. ibidi.com [ibidi.com]
- 23. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 24. scbt.com [scbt.com]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. Mutation in Eftud2 causes craniofacial defects in mice via mis-splicing of Mdm2 and increased P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A novel EFTUD2 splicing variant causing mandibulofacial dysostosis with microcephaly: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mutation in Eftud2 causes craniofacial defects in mice via mis-splicing of Mdm2 and increased P53 [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Spliceosomal protein eftud2 mutation leads to p53-dependent apoptosis in zebrafish neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Expression and Functional Significance of EFTUD2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575317#eftud2-expression-in-different-cell-types>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)